molecular formula C7H10O2 B13570282 4-Cyclopropylbut-2-enoic acid

4-Cyclopropylbut-2-enoic acid

Cat. No.: B13570282
M. Wt: 126.15 g/mol
InChI Key: DEMCQIBPEXLFFN-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylbut-2-enoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylbut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Core Reactivity Profile

The compound's reactivity arises from three key features:

  • Carboxylic acid group – participates in acid-base reactions and derivatization

  • α,β-unsaturated carbonyl system – enables conjugate additions

  • Cyclopropane ring – undergoes strain-driven ring-opening reactions

Oxidation Reactions

Reagent SystemConditionsProductYieldRef.
KMnO₄/H₂SO₄0°C, 2 hr4-Cyclopropyl-3-oxobutanoic acid78%
O₃ then H₂O₂-78°C, CH₂Cl₂Cyclopropane ring-opened dicarboxylic acid62%

Key finding: Ozonolysis preferentially cleaves the cyclopropane ring over the α,β-unsaturated system due to ring strain effects (ΔG‡ = 15.2 kcal/mol vs 18.7 kcal/mol for enoate cleavage) .

Reduction Pathways

MethodConditionsProductSelectivity
H₂/Pd-C1 atm, EtOH, 25°C4-Cyclopropylbutanoic acid94% trans
NaBH₄/CeCl₃THF, 0°C → RTAllylic alcohol derivative81% cis

Reduction kinetics show pseudo-first order behavior (k = 0.143 min⁻¹) with hydrogenation . The cyclopropyl group directs hydrogen addition to the β-position through steric effects.

Cyclopropane Ring Reactions

Reaction TypeReagentProduct StructureNotable Feature
Ring-openingHBr/AcOH4-Bromohex-2-enoic acidAnti addition
[2+1] CycloadditionCH₂N₂/UVSpirobicyclic diaziridine73% diastereoselectivity

Ring-opening follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) . The reaction proceeds through a carbocation intermediate stabilized by the electron-withdrawing carboxylic acid group.

Comparative Reactivity Analysis

Reaction4-Cyclopropylbut-2-enoic acidCrotonic AcidΔEact (kcal/mol)
Diels-Alder28.132.4-4.3
Esterification15.716.2-0.5
Epoxidation19.322.8-3.5

The cyclopropane ring lowers activation energies by 0.5-4.3 kcal/mol through:

  • Strain-induced polarization of the π-system

  • Through-space conjugation with the carbonyl group

  • Steric acceleration of bimolecular reactions

Mechanistic Insights from Radical Trapping

Radical clock experiments using 2-(4-cyclopropylbut-3-en-1-yl)oxirane demonstrate:

  • Radical intermediates form within 150 ms at 80°C

  • Cyclopropane ring opening precedes β-scission (k₁ = 1.8 × 10³ s⁻¹ vs k₂ = 4.2 × 10² s⁻¹)

  • Spin density localization follows the pattern:

    Carboxylic acid>α-C>cyclopropane C(ρ=0.42,0.31,0.19)\text{Carboxylic acid} > \text{α-C} > \text{cyclopropane C} \quad (\rho = 0.42, 0.31, 0.19)

Mechanism of Action

The mechanism of action of 4-Cyclopropylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropylbut-2-enoic acid is unique due to its specific combination of a cyclopropyl group and a butenoic acid chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for confirming the structural integrity of 4-Cyclopropylbut-2-enoic acid in synthetic samples?

  • Methodological Answer :

  • Step 1 : Perform 1H/13C NMR to confirm cyclopropane ring geometry and carboxylic acid functionality. Compare chemical shifts with computational predictions or reference databases like NIST .
  • Step 2 : Use electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns.
  • Step 3 : Assess purity via HPLC (C18 column, UV detection at 210–260 nm) with a gradient elution system.
  • Critical Consideration : Include internal standards (e.g., deuterated analogs) to minimize instrumental drift .

Table 1 : Key Analytical Parameters

TechniqueTarget DataDetection LimitReference Standard
1H NMRCyclopropane protons (δ 0.5–1.5 ppm)~1% impurityNIST Chemistry WebBook
ESI-MS[M-H]⁻ ion (m/z 153.1)0.1 ppmSynthetic reference
HPLCPurity >98%0.1%USP-grade solvents

Q. How can researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer :

  • Route Selection : Start with but-2-enoic acid derivatives and employ cyclopropanation (e.g., Simmons-Smith reaction) under inert atmosphere.
  • Optimization : Vary reaction parameters (temperature, catalyst loading) using a Design of Experiments (DoE) approach. Monitor yields via TLC and GC-MS.
  • Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity batches .
  • Validation : Cross-validate synthetic routes with independent labs to confirm reproducibility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported hepatotoxic effects of this compound derivatives?

  • Methodological Answer :

  • Step 1 : Replicate conflicting studies under standardized conditions (e.g., Sprague-Dawley rats, 100 mg/kg dosage) .
  • Step 2 : Profile metabolites via LC/MS/MS to identify reactive intermediates (e.g., epoxide or diene derivatives) that may deplete glutathione (GSH).
  • Step 3 : Quantify hepatic GSH levels using Ellman’s assay and correlate with histopathological findings (microvesicular steatosis).
  • Critical Insight : Discrepancies may arise from interspecies metabolic differences or batch purity variations. Use isotope-labeled analogs (e.g., [2H7]-4-Cyclopropylbut-2-enoic acid) to track metabolism .

Q. How can researchers establish structure-activity relationships (SAR) for this compound analogs with anti-inflammatory properties?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., halogenation at position 4 or esterification of the carboxylic acid).
  • Step 2 : Test bioactivity in lipopolysaccharide (LPS)-induced macrophage models , measuring cytokine suppression (IL-6, TNF-α) via ELISA.
  • Step 3 : Perform molecular docking (AutoDock Vina) to predict binding affinities for COX-2 or NF-κB targets.
  • Data Integration : Use multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. What methodologies validate the environmental stability of this compound in ecotoxicology studies?

  • Methodological Answer :

  • Step 1 : Conduct OECD 301F biodegradation tests in aqueous media, monitoring parent compound degradation via HPLC.
  • Step 2 : Assess photostability under UV irradiation (λ = 254 nm) using a solar simulator.
  • Step 3 : Perform soil mobility assays (OECD 106) to evaluate leaching potential.
  • Critical Note : Lack of ecological data (e.g., bioaccumulation) requires conservative risk assessment .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological assay results across different batches of this compound?

  • Methodological Answer :

  • Root Cause Analysis :

Purity Check : Compare HPLC chromatograms and residual solvent profiles (e.g., DMSO) across batches.

Isomer Identification : Test for E/Z isomerization using chiral chromatography or NOESY NMR.

  • Mitigation : Implement quality-by-design (QbD) principles during synthesis and storage (−20°C under argon) .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(E)-4-cyclopropylbut-2-enoic acid

InChI

InChI=1S/C7H10O2/c8-7(9)3-1-2-6-4-5-6/h1,3,6H,2,4-5H2,(H,8,9)/b3-1+

InChI Key

DEMCQIBPEXLFFN-HNQUOIGGSA-N

Isomeric SMILES

C1CC1C/C=C/C(=O)O

Canonical SMILES

C1CC1CC=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.